what is 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
what is 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
An In-depth Technical Guide to 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione, a symmetrical aromatic α-diketone. While direct literature on this specific molecule is sparse, this document constructs a detailed profile by leveraging established principles of organic chemistry and drawing analogies from the well-documented synthesis and reactivity of related compounds, particularly benzil. The guide details its molecular structure, proposed synthesis from the readily available precursor piperonal, predicted physicochemical and spectroscopic properties, and characteristic reactivity. Furthermore, it explores the potential applications of this compound as a versatile building block in medicinal chemistry and materials science, owing to the rich biological activity associated with the 1,3-benzodioxole moiety. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of novel heterocyclic and dicarbonyl compounds.
Introduction and Strategic Importance
1,2-Dicarbonyl compounds, particularly aromatic α-diketones, are a cornerstone of synthetic organic chemistry.[1] Their unique electronic structure, characterized by two adjacent electrophilic carbonyl carbons, makes them valuable precursors for a variety of chemical transformations, most notably in the synthesis of heterocyclic systems.[2] The title compound, 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione, integrates this reactive α-diketone core with two 1,3-benzodioxole (or methylenedioxyphenyl) units.
The 1,3-benzodioxole motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[3][4] This moiety is known to impart a range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[4][5][6] Therefore, the strategic combination of the versatile α-diketone linker with the biologically significant 1,3-benzodioxole group positions 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione as a highly promising, yet underexplored, platform molecule for the development of novel therapeutics and functional materials.
This guide aims to bridge the current information gap by providing a robust, scientifically-grounded framework for its synthesis, characterization, and potential utilization.
Molecular Structure and Properties
The structure consists of a central ethane-1,2-dione core symmetrically substituted at the carbonyl carbons with two 1,3-benzodioxol-5-yl rings.
Caption: Structure of 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione.
Physicochemical Properties (Predicted)
The following table summarizes the predicted properties based on its structure.
| Property | Predicted Value | Justification / Notes |
| Molecular Formula | C₁₆H₁₀O₆ | Derived from the chemical structure. |
| Molar Mass | 298.25 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow crystalline solid | Aromatic α-diketones like benzil are typically yellow solids. |
| Melting Point | > 150 °C | Expected to be a high-melting solid due to symmetry and aromatic stacking. Benzil melts at 95 °C; increased molecular weight and polarity should raise this. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, hot ethanol). | Typical for moderately polar organic compounds. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification. The following are the expected key features.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm | Signals corresponding to the three protons on each benzodioxole ring. |
| Methylene Protons (-O-CH₂-O-) | δ ~6.1 ppm | A characteristic singlet for the methylenedioxy bridge protons. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 190 - 200 ppm | Typical range for α-diketone carbons. |
| Aromatic Carbons | δ 100 - 150 ppm | Multiple signals expected for the benzodioxole ring carbons. | |
| Methylene Carbon (-O-CH₂-O-) | δ ~102 ppm | Characteristic shift for the methylenedioxy carbon. | |
| IR Spectroscopy | C=O Stretch | 1660 - 1680 cm⁻¹ | Strong absorption. Conjugation with the aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[7] |
| C-O Stretch | 1250 cm⁻¹, 1040 cm⁻¹ | Strong absorptions characteristic of the aryl ether and methylenedioxy groups. |
Synthesis Methodology
There is no specific literature procedure for the target molecule. However, a robust and logical synthesis can be designed based on the classic preparation of benzil from benzaldehyde.[8][9][10] The proposed two-step sequence starts from the commercially available and relatively inexpensive piperonal (1,3-benzodioxole-5-carbaldehyde).[11]
Caption: Proposed two-step synthesis workflow from piperonal.
Step 1: Benzoin-type Condensation of Piperonal to Piperonoin
Causality: This reaction utilizes thiamine (Vitamin B₁) as a catalyst to effect a "benzoin condensation". Thiamine forms a nucleophilic ylide in situ under basic conditions. This ylide attacks the carbonyl carbon of one piperonal molecule, leading to a polarity reversal (umpolung) of the carbonyl carbon, which can then attack a second piperonal molecule. This C-C bond formation is the critical step.
Protocol:
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Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (0.1 eq) in water. Add a solution of sodium hydroxide (e.g., 3 M) dropwise until the solution turns yellow, indicating the formation of the active ylide.
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Reaction: Add piperonal (2.0 eq) dissolved in ethanol to the catalyst solution.
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Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for 1-2 hours. The progress can be monitored by TLC.
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Work-up: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol to remove unreacted piperonal.
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Product: The resulting white to off-white solid is the α-hydroxy ketone intermediate, 1-hydroxy-1,2-bis(1,3-benzodioxol-5-yl)ethan-2-one, hereafter referred to as "piperonoin". This intermediate can be used in the next step with or without further purification.
Step 2: Oxidation of Piperonoin to the Target α-Diketone
Causality: The secondary alcohol of the piperonoin intermediate is selectively oxidized to a ketone to yield the final 1,2-diketone. While strong oxidants like nitric acid can be used, a milder and more environmentally benign catalytic system using copper(II) acetate with ammonium nitrate as a co-oxidant is preferable.[12] The Cu(II) is the active oxidant, and the ammonium nitrate regenerates the catalytic species.
Protocol:
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Reaction Setup: To a solution of the crude piperonoin (1.0 eq) from Step 1 in glacial acetic acid, add a catalytic amount of copper(II) acetate (e.g., 0.1 eq) and ammonium nitrate (2.0 eq).
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Heating: Heat the mixture to reflux (around 100-110 °C) for approximately 90 minutes. The solution should turn from blue to green.
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Isolation: Cool the reaction mixture to room temperature, then pour it into an ice-water mixture. The product will precipitate as a yellow solid.
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Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove acetic acid and salts. The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield yellow crystals of 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione.
Key Reactions and Mechanisms
The adjacent carbonyl groups of the target molecule create a highly reactive center, enabling several important transformations.
Benzilic Acid Rearrangement
This is a classic reaction of 1,2-diketones.[13] In the presence of a strong base (e.g., potassium hydroxide), the diketone undergoes a 1,2-aryl shift to form the salt of an α-hydroxy carboxylic acid. Subsequent acidification yields the free acid.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate.
-
Rearrangement: The key step involves a 1,2-migration of one of the 1,3-benzodioxol-5-yl groups to the adjacent carbonyl carbon. This is driven by the formation of a more stable carboxylate group.
-
Protonation: An intramolecular proton transfer occurs, followed by acidification of the resulting carboxylate salt during work-up to give the final α-hydroxy acid product.
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